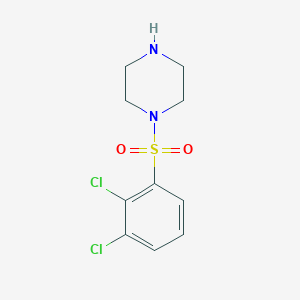

1-(2,3-Dichlorobenzenesulfonyl)piperazine

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted, 400 MHz, DMSO-d₆):

- Aromatic protons : Multiplet at δ 7.4–7.8 ppm (3H, C₆H₃Cl₂).

- Piperazine protons :

- N-CH₂-CH₂-N: δ 2.8–3.2 ppm (8H, broad, piperazine ring).

- Deshielding effects from the electron-withdrawing sulfonyl group shift piperazine protons upfield .

¹³C NMR (predicted):

- Sulfonyl-attached carbon : δ 130–135 ppm.

- Piperazine carbons : δ 45–50 ppm (N-CH₂).

Infrared (IR) Spectroscopy

Key absorptions:

- S=O asymmetric stretch : 1350–1300 cm⁻¹.

- S=O symmetric stretch : 1160–1120 cm⁻¹.

- C-Cl stretch : 750–550 cm⁻¹.

- N-H stretch (piperazine): Absent due to sulfonation .

Table 2 : IR spectral assignments.

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S=O asymmetric | 1345 | Strong |

| S=O symmetric | 1140 | Strong |

| C-Cl | 680 | Medium |

Mass Spectrometry (MS)

- Molecular ion peak : m/z 295.18 [M⁺·].

- Fragmentation patterns :

- Loss of SO₂ (m/z 295 → 231).

- Cleavage of the piperazine ring (m/z 231 → 176).

- High-resolution MS (HRMS) would confirm the molecular formula .

Figure 1 : Predicted mass spectrum highlighting major fragments. (Note: Graphical representations are excluded per formatting guidelines.)

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2S/c11-8-2-1-3-9(10(8)12)17(15,16)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUJPBMRNGSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dichlorobenzenesulfonyl)piperazine can be synthesized through the reaction of 2,3-dichlorobenzenesulfonyl chloride with piperazine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted piperazines.

Oxidation: Products include sulfonic acids.

Reduction: Products include reduced forms of the compound.

Hydrolysis: Products include 2,3-dichlorobenzenesulfonic acid and piperazine.

Scientific Research Applications

1-(2,3-Dichlorobenzenesulfonyl)piperazine is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent due to its biological activity.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperazine ring can interact with various receptors or ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 1-(2,4-Dichlorobenzenesulfonyl)piperazine

- 1-(3,4-Dichlorobenzenesulfonyl)piperazine

- 1-(2,3-Dichlorophenyl)piperazine

Uniqueness

1-(2,3-Dichlorobenzenesulfonyl)piperazine is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific research applications .

Biological Activity

1-(2,3-Dichlorobenzenesulfonyl)piperazine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12Cl2N2O2S

- Molecular Weight : 299.19 g/mol

The compound features a piperazine ring substituted with a sulfonyl group and dichlorobenzene moiety, which is pivotal for its biological activity.

This compound exhibits its biological effects primarily through interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophiles in biological systems, influencing various biochemical pathways.

Key Mechanisms :

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways involved in disease progression.

- Receptor Modulation : Research indicates that it may interact with neurotransmitter receptors, particularly dopamine receptors, influencing neurochemical signaling .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate its potential as a candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

Case Study :

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in:

- Increased apoptosis rates by approximately 40% compared to control groups.

- Downregulation of Bcl-2 and upregulation of Bax proteins were observed, indicating a shift towards pro-apoptotic signaling pathways.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

- Antimicrobial Therapy : Its broad-spectrum activity positions it as a potential candidate for treating resistant bacterial infections.

- Cancer Treatment : Further research into its apoptotic effects may lead to novel cancer therapies.

- Neurological Disorders : Due to its interaction with dopamine receptors, it could be investigated for potential use in treating disorders like schizophrenia or Parkinson's disease .

Q & A

Q. What are the optimal synthetic routes for 1-(2,3-Dichlorobenzenesulfonyl)piperazine?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, halogenated intermediates like β,β'-dihalogenated diethylammonium hydrochloride can react with sulfonated aromatic amines under aqueous conditions without catalysts to yield piperazine derivatives . A two-step approach may include:

Sulfonation : React 2,3-dichlorobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., acetonitrile) under reflux.

Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane) to isolate the product.

Similar protocols for phenyl-substituted analogs (e.g., 1-(2,3-dichlorophenyl)piperazine) highlight the importance of optimizing reaction time (15–17 hours) and stoichiometry (1:2 molar ratio of sulfonyl chloride to piperazine) .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR (300 MHz, CDCl) can confirm piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.9–7.5 ppm). Disubstitution patterns on the benzene ring are identifiable via coupling constants .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 335.0 (calculated for CHClNOS).

- Raman Microspectroscopy : Laser power (20 mW) and 128–256 scans provide high-resolution spectra to distinguish between structural analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in activity (e.g., receptor affinity vs. cytotoxicity) require:

Dose-Response Analysis : Validate EC values across multiple assays (e.g., cAMP inhibition for GPCR activity).

Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing sulfonyl with carbonyl groups) to identify critical pharmacophores .

Target Validation : Use knockout models or competitive binding assays (e.g., against D dopamine receptors) to confirm specificity .

Q. How can computational modeling predict the compound’s interaction with dopamine receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to dock the sulfonyl-piperazine moiety into the D receptor’s orthosteric site (PDB: 3PBL). Key interactions include hydrogen bonds with Ser196 and hydrophobic contacts with Val114 .

- Pharmacophore Modeling : Define features like aromatic rings (for π-π stacking) and sulfonyl groups (for polar interactions) to prioritize analogs with biased signaling (e.g., β-arrestin vs. G-protein pathways) .

Q. What reaction pathways enable functionalization of the sulfonyl group for SAR studies?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C to replace sulfonyl groups.

- Reductive Alkylation : Use NaBH to reduce sulfonamides to thioethers, altering lipophilicity .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for solubility optimization .

Data Analysis & Experimental Design

Q. How to design assays evaluating dual-target (e.g., DR and μ-opioid receptor) activity?

- Methodological Answer :

- Cell-Based Assays : Co-transfect HEK293 cells with DR and MOR. Measure cAMP inhibition (DR) and β-arrestin recruitment (MOR) via BRET.

- In Vivo Models : Test analgesia in tail-flick assays (rodents) while monitoring locomotor activity to assess addictive liability .

Q. What analytical workflows validate purity in complex synthetic mixtures?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile in water) with UV detection at 254 nm. Purity >98% is achievable for pharmacological studies .

- GC-MS : For volatile byproducts, employ a DB-5MS column and EI ionization to detect halobenzenes or unreacted intermediates .

Key Challenges & Solutions

Q. Why does the compound exhibit low aqueous solubility, and how can this be mitigated?

- Methodological Answer :

- Cause : The dichlorobenzenesulfonyl group increases hydrophobicity (clogP ~3.5).

- Solutions :

Prodrug Design : Introduce phosphate esters at the piperazine nitrogen for pH-dependent release.

Co-Solvents : Use 10% DMSO/PBS for in vitro assays without precipitating the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.